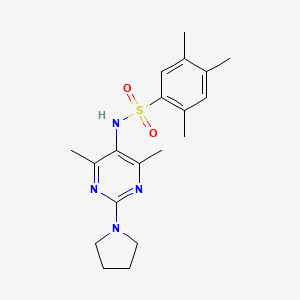

N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2,4,5-trimethylbenzenesulfonamide

Description

N-(4,6-Dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2,4,5-trimethylbenzenesulfonamide is a sulfonamide derivative featuring a pyrimidine core substituted with dimethyl and pyrrolidinyl groups, coupled with a trimethylbenzenesulfonamide moiety.

Properties

IUPAC Name |

N-(4,6-dimethyl-2-pyrrolidin-1-ylpyrimidin-5-yl)-2,4,5-trimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N4O2S/c1-12-10-14(3)17(11-13(12)2)26(24,25)22-18-15(4)20-19(21-16(18)5)23-8-6-7-9-23/h10-11,22H,6-9H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWGDNZDTENGSQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=C(N=C(N=C2C)N3CCCC3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2,4,5-trimethylbenzenesulfonamide is a synthetic compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and providing insights into its mechanisms of action, therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and a complex structure that includes a pyrimidine ring substituted with a pyrrolidine moiety and a sulfonamide group. The presence of dimethyl groups on the pyrimidine enhances its steric properties, potentially influencing its interactions with biological targets.

Research indicates that N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2,4,5-trimethylbenzenesulfonamide may exert its biological effects through several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders.

- Receptor Modulation : It may interact with various receptors, including those involved in pain signaling and inflammation.

- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, indicating that this compound may also possess such activity.

Biological Activity Data

The following table summarizes the biological activities reported for N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2,4,5-trimethylbenzenesulfonamide and related compounds:

| Compound Name | Biological Activity | Reference |

|---|---|---|

| N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2,4,5-trimethylbenzenesulfonamide | Potential anti-inflammatory and analgesic effects | |

| 2-(Pyrrolidin-1-yl)pyrimidine | Antagonist of vanilloid receptor 1 | |

| Thieno[3,2-b]pyridine | Anticancer properties |

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds:

- Anti-inflammatory Effects : A study demonstrated that compounds with similar structures exhibited significant inhibition of pro-inflammatory cytokines in vitro. This suggests that N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2,4,5-trimethylbenzenesulfonamide may have therapeutic potential in treating inflammatory diseases.

- Anticancer Potential : Research on pyrimidine derivatives has shown promise in cancer treatment due to their ability to induce apoptosis in cancer cells. The specific interactions of this compound with cellular pathways warrant further investigation.

- Antimicrobial Activity : Preliminary tests indicated that this compound could inhibit the growth of certain bacterial strains. Its sulfonamide group may contribute to this activity by interfering with bacterial folate synthesis.

Comparison with Similar Compounds

Structural Analysis

The compound differs significantly from the three stereoisomers (m, n, o) reported in Pharmacopeial Forum (2017) . Key structural contrasts include:

| Feature | Target Compound | Compounds m, n, o |

|---|---|---|

| Core Structure | Pyrimidine ring with sulfonamide | Hexan backbone with acetamido and phenoxy groups |

| Functional Groups | 2,4,5-Trimethylbenzenesulfonamide, pyrrolidin-1-yl | 2,6-Dimethylphenoxy, tetrahydropyrimidin-1(2H)-yl, and peptide-like amide linkages |

| Stereochemistry | No explicit stereocenters in name (likely achiral or racemic) | Multiple stereocenters (e.g., 2S,4S,5S in compound m) |

| Molecular Weight | Estimated ~400–450 g/mol (based on structure) | Higher (~600–650 g/mol due to extended peptide chains) |

Pharmacological Implications

- Target Compound: The pyrimidine-sulfonamide scaffold is often associated with kinase or carbonic anhydrase inhibition.

- Compounds m, n, o: Their peptide-like structure and stereochemical complexity suggest applications in protease inhibition or receptor targeting. The 2,6-dimethylphenoxy group in these analogs could confer selectivity for hydrophobic binding pockets .

Physicochemical and Pharmacokinetic Properties

| Property | Target Compound | Compounds m, n, o |

|---|---|---|

| Solubility | Moderate (sulfonamide enhances aqueous solubility) | Low (lipophilic hexan backbone and aromatic groups) |

| Metabolic Stability | Likely stable (lack of ester/amide hydrolysis sites) | Susceptible to enzymatic cleavage (amide linkages) |

| Synthetic Complexity | Moderate (few stereocenters) | High (multiple stereocenters requiring resolution) |

Research Findings and Challenges

- Stereochemical Impact : The stereoisomers m, n, o exhibit distinct biological activities due to their stereochemistry, as reported in Pharmacopeial Forum . In contrast, the target compound’s lack of explicit stereocenters simplifies synthesis but may limit target selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.